First Fully Non-Peptidic VEGF-A165/NRP1 Antagonist: Scaffold Differentiation from Peptide-Based Comparators
NRP1 antagonist 2 (Compound 1) is the first fully non-peptidic, organic VEGF-A165/NRP1 protein-protein interaction antagonist developed via a multistep in silico/in vitro screening procedure [1]. This represents a fundamental scaffold differentiation from peptide-based comparators such as ATWLPPR (A7R heptapeptide) and pseudo-peptide antagonists including EG00229 [2]. The compound was specifically identified through structure-based virtual screening and validated to inhibit the VEGF-A165/NRP1 interaction without affecting pro-angiogenic kinases [1].
| Evidence Dimension | Molecular class and scaffold origin |
|---|---|
| Target Compound Data | Fully non-peptidic, fully organic small molecule inhibitor; identified via in silico/in vitro screening; inhibits VEGF-A165/NRP1 protein-protein interaction without affecting pro-angiogenic kinases |
| Comparator Or Baseline | ATWLPPR (heptapeptide A7R, identified via phage display screening); EG00229 (pseudo-peptide antagonist); EG01377 and EG01449 (distinct small molecule scaffolds developed subsequently) |
| Quantified Difference | First fully non-peptidic NRP1 antagonist reported in the literature (2014); peptide-based inhibitors face inherent metabolic instability and limited oral bioavailability limitations |
| Conditions | VEGF-A165/NRP1 protein-protein interaction assay; in silico virtual screening; validation in breast cancer cell lines |
Why This Matters
Selection of a non-peptidic scaffold avoids the metabolic instability, protease susceptibility, and formulation challenges inherent to peptide-based NRP1 antagonists, ensuring more reproducible in vivo experimental outcomes.
- [1] Borriello L, et al. Structure-based discovery of a small non-peptidic Neuropilins antagonist exerting in vitro and in vivo anti-tumor activity on breast cancer model. Cancer Lett. 2014;349(2):120-127. View Source
- [2] Starzec A, et al. Antiangiogenic and antitumor activities of peptide inhibiting the vascular endothelial growth factor binding to neuropilin-1. Life Sci. 2006;79(25):2370-2381. View Source
